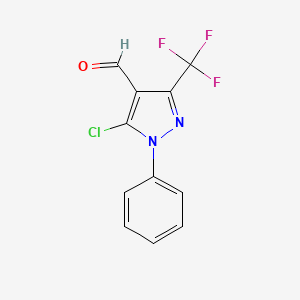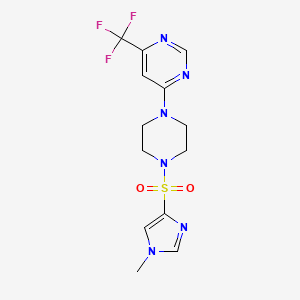![molecular formula C12H11Cl3O2S B2369435 [3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride CAS No. 2287287-78-7](/img/structure/B2369435.png)
[3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride, also known as DPCMP, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of the protein phosphatase 2A (PP2A), which is an essential enzyme that regulates many cellular processes.
Mecanismo De Acción
[3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride is a potent and selective inhibitor of PP2A. PP2A is a holoenzyme that consists of a catalytic subunit, a scaffolding subunit, and a regulatory subunit. [3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride binds to the catalytic subunit of PP2A and prevents it from dephosphorylating its target proteins. This leads to an accumulation of phosphorylated proteins and disrupts the normal cellular processes that depend on PP2A activity.
Biochemical and Physiological Effects
[3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of tumors, and reduce inflammation. [3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride has several advantages for use in lab experiments. It is a potent and selective inhibitor of PP2A, which allows researchers to study the specific role of PP2A in various cellular processes. [3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride is also stable and can be stored for long periods, which makes it a useful tool for long-term experiments. However, [3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride has some limitations. It is a complex molecule that requires specialized equipment and expertise to synthesize. It is also expensive, which may limit its use in some labs.
Direcciones Futuras
There are several future directions for the use of [3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride in scientific research. One area of interest is the role of PP2A in cancer. [3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride has been shown to induce apoptosis in cancer cells and inhibit tumor growth, suggesting that PP2A may be a potential target for cancer therapy. Another area of interest is the role of PP2A in neurodegenerative diseases. [3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride has been shown to have neuroprotective effects and may be useful in the treatment of Alzheimer's and Parkinson's. Finally, there is a need for the development of more potent and selective inhibitors of PP2A, which could lead to the development of new therapies for a variety of diseases.
Métodos De Síntesis
[3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride can be synthesized through a multi-step process involving the reaction of 2,5-dichlorophenylacetonitrile with 1,3-cyclohexadiene in the presence of a palladium catalyst. The resulting product is then treated with methanesulfonyl chloride to yield [3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride. The synthesis of [3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
[3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride has been widely used in scientific research as a tool to study the role of PP2A in various cellular processes. PP2A is a critical regulator of many cellular processes, including cell division, metabolism, and apoptosis. [3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride has been used to investigate the role of PP2A in cancer, neurodegenerative diseases, and other disorders.
Propiedades
IUPAC Name |
[3-(2,5-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl3O2S/c13-8-1-2-10(14)9(3-8)12-4-11(5-12,6-12)7-18(15,16)17/h1-3H,4-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYGXXVENBSZJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=C(C=CC(=C3)Cl)Cl)CS(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

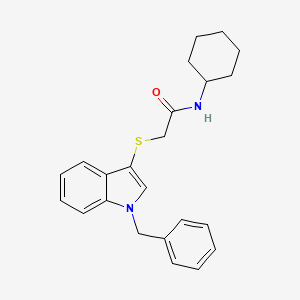
![2-[(2-ethylphenyl)amino]-5-oxo-N-(thien-2-ylmethyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2369355.png)
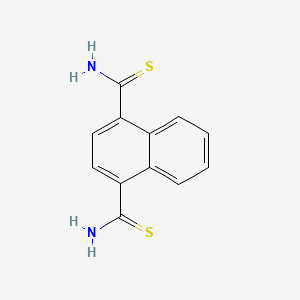
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide](/img/structure/B2369359.png)


![N-[3-(3,5-Dimethylpyrazol-1-yl)propyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2369363.png)
![2-Amino-2-[3-(3-ethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2369365.png)
![2-[(4-Methylphenyl)sulfanyl]-6-phenylnicotinonitrile](/img/structure/B2369366.png)
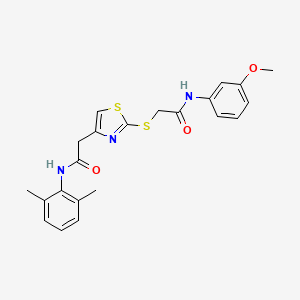
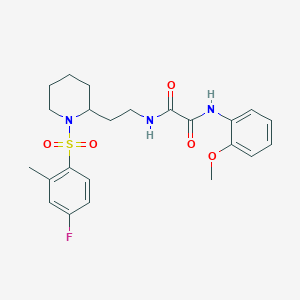
![2-(4-chlorophenoxy)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2369373.png)
